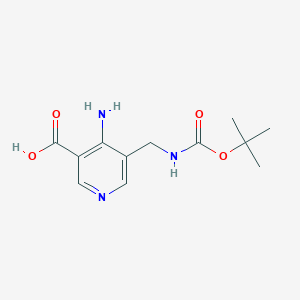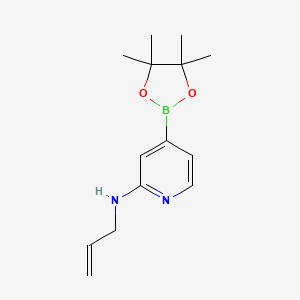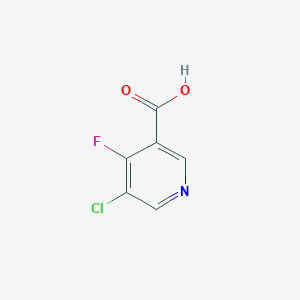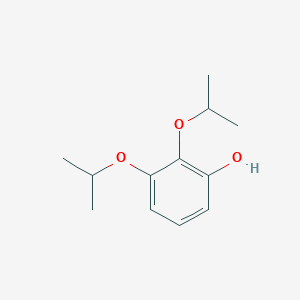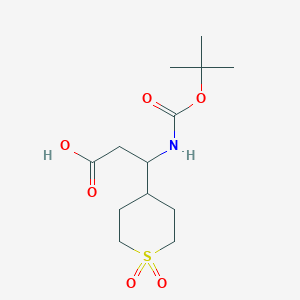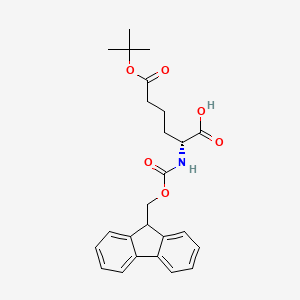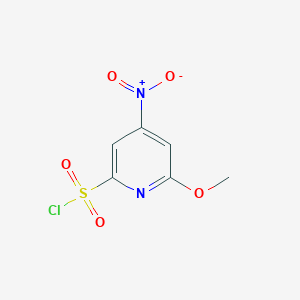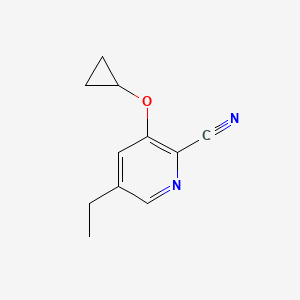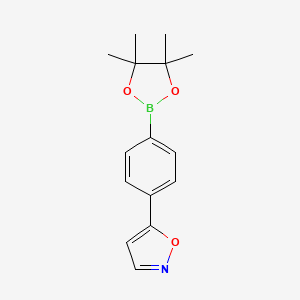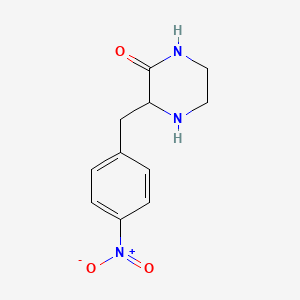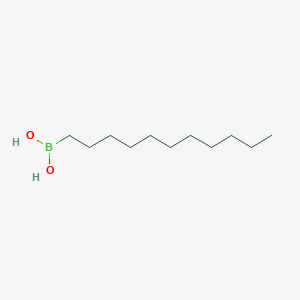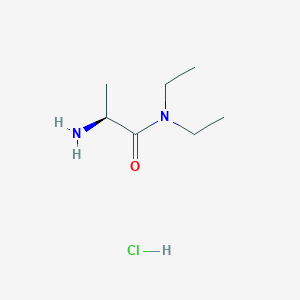
L-Ala-NEt2.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Ala-NEt2.HCl, also known as L-Alanine diethylamide hydrochloride, is a derivative of the amino acid L-alanine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an ethylamide group attached to the alanine backbone, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ala-NEt2.HCl typically involves the reaction of L-alanine with diethylamine in the presence of a suitable activating agent, such as carbodiimides, to form the diethylamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide, under controlled temperature conditions to ensure the desired product is obtained. The resulting diethylamide is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Ala-NEt2.HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can occur, where the ethylamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
L-Ala-NEt2.HCl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in peptide chemistry.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein engineering.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of L-Ala-NEt2.HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamide group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
L-Alanine: The parent amino acid from which L-Ala-NEt2.HCl is derived.
L-Alanine methyl ester: Another derivative of L-alanine with a methyl ester group instead of an ethylamide group.
L-Alanine ethyl ester: Similar to this compound but with an ethyl ester group.
Uniqueness
This compound is unique due to the presence of the diethylamide group, which can significantly influence its chemical and biological properties compared to other derivatives of L-alanine. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C7H17ClN2O |
|---|---|
Molecular Weight |
180.67 g/mol |
IUPAC Name |
(2S)-2-amino-N,N-diethylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-4-9(5-2)7(10)6(3)8;/h6H,4-5,8H2,1-3H3;1H/t6-;/m0./s1 |
InChI Key |
KRKCYESHILXJAQ-RGMNGODLSA-N |
Isomeric SMILES |
CCN(CC)C(=O)[C@H](C)N.Cl |
Canonical SMILES |
CCN(CC)C(=O)C(C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


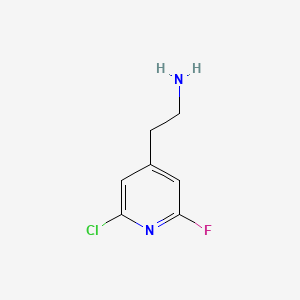
![1-[6-Nitro-4-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851519.png)
![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)
